molecular formula C13H14INO B2789339 3-(benzylamino)-2-iodocyclohex-2-en-1-one CAS No. 200407-55-2

3-(benzylamino)-2-iodocyclohex-2-en-1-one

Cat. No.: B2789339
CAS No.: 200407-55-2
M. Wt: 327.165
InChI Key: UYTDBLUEWFYFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylamino)-2-iodocyclohex-2-en-1-one is an organic compound with the molecular formula C13H14INO. It is characterized by the presence of an iodine atom, a benzylamino group, and a cyclohexenone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-2-iodocyclohex-2-en-1-one typically involves the iodination of a cyclohexenone derivative followed by the introduction of a benzylamino group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclohexenone ring. The benzylamino group can then be introduced through a nucleophilic substitution reaction using benzylamine under controlled conditions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(benzylamino)-2-iodocyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclohexenone derivatives .

Scientific Research Applications

3-(benzylamino)-2-iodocyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzylamino)-2-iodocyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, potentially modulating their activity. The iodine atom and cyclohexenone ring may also play roles in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-methylcyclohex-2-en-1-one: Similar in structure but with a methyl group instead of a benzylamino group.

    3-Iodo-2-cyclohexen-1-one: Lacks the benzylamino group, making it less complex.

    2-Iodo-3-(phenylamino)cyclohex-2-en-1-one: Contains a phenylamino group instead of a benzylamino group.

Uniqueness

3-(benzylamino)-2-iodocyclohex-2-en-1-one is unique due to the presence of both the iodine atom and the benzylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(benzylamino)-2-iodocyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c14-13-11(7-4-8-12(13)16)15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTDBLUEWFYFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)I)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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